REACTION_CXSMILES
|
S([O-])(=O)(C1C=CC([NH2:9])=CC=1)=O.[Na+].N([O-])=O.[Na+].[OH:17][C:18]1[CH:19]=[C:20]([C:28]([OH:30])=[O:29])[C:21]2[C:26]([CH:27]=1)=[CH:25][CH:24]=[CH:23][CH:22]=2.C(=O)(O)[O-].[Na+].S([O-])(O)=O.[Na+]>O>[NH2:9][C:27]1[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[C:20]([C:28]([OH:30])=[O:29])=[CH:19][C:18]=1[OH:17] |f:0.1,2.3,5.6,7.8|
|
Name
|
p-benzenediazonium sulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.525 g
|
Type
|
reactant
|
Smiles
|
S(=O)(C1=CC=C(C=C1)N)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C2=CC=CC=C2C1)C(=O)O
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
S(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
with stirring overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After the solution was cooled to 50° C.
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred for 30 min. at 50° C
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling down to room temperature
|
Type
|
CUSTOM
|
Details
|
the solid was removed by filtration
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography (silica gel, 45% dichloromethane/45% ethyl acetate/10% methanol)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C2=CC=CC=C12)C(=O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.066 g | |
YIELD: PERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |